molecular formula C23H23N5O4 B2720372 N-(3,5-dimethoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1291852-46-4

N-(3,5-dimethoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B2720372
CAS No.: 1291852-46-4
M. Wt: 433.468
InChI Key: SZHDKWDEKSVIDN-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a chemical compound provided for research and development purposes. It is identified with the CAS Registry Number 1291852-46-4 . The molecular structure features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 4-ethylphenyl group, which is linked via an acetamide chain to a 3,5-dimethoxyphenyl ring system. This specific architectural motif suggests potential for investigation in various biochemical and pharmacological contexts, particularly as a building block in medicinal chemistry or as a scaffold for probing protein-ligand interactions. As with many specialized heterocyclic compounds, its properties are of interest for the development of novel therapeutic agents and chemical probes. This product is intended for use by qualified laboratory researchers only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-4-15-5-7-16(8-6-15)20-12-21-23(30)27(24-14-28(21)26-20)13-22(29)25-17-9-18(31-2)11-19(10-17)32-3/h5-11,14,20-21,26H,4,12-13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMUZHKYNZQLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide (CAS Number: 1291852-46-4) is a synthetic compound belonging to the class of pyrazolopyrimidines. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, including pharmacodynamics, synthesis, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N5O4, with a molecular weight of 423.46 g/mol. The structure consists of a pyrazolo[1,5-d][1,2,4]triazin core linked to a dimethoxyphenyl group and an ethylphenyl substituent. This unique arrangement contributes to its diverse biological activities.

Antioxidant Activity

Recent studies have indicated that compounds with a similar structural framework exhibit significant antioxidant properties. For example, the antioxidant capacity can be evaluated using assays such as DPPH and ABTS. While specific data for this compound is limited, related pyrazolo derivatives have shown promising results in mitigating oxidative stress through free radical scavenging mechanisms.

Antibacterial and Antifungal Activity

The antibacterial efficacy of pyrazolo derivatives has been documented extensively. In vitro studies have demonstrated that compounds with similar structures can inhibit a range of Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.25 μg/mL against Staphylococcus aureus and Escherichia coli.
  • Molecular docking studies suggest strong interactions with bacterial enzymes, indicating a potential mechanism of action for antibacterial activity.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class is notable. Compounds derived from pyrazolo[1,5-d][1,2,4]triazin have been shown to inhibit cyclooxygenase (COX) enzymes effectively:

  • IC50 values against COX-1 and COX-2 enzymes were reported to be in the range of 20–30 μM for various derivatives.
  • In vivo studies utilizing carrageenan-induced paw edema models have demonstrated significant reductions in inflammation comparable to standard anti-inflammatory drugs like indomethacin.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various pyrazolo derivatives revealed that this compound exhibited considerable anti-inflammatory activity in animal models. The study reported:

  • ED50 values indicating effective doses comparable to established anti-inflammatory agents.

Study 2: Molecular Docking Analysis

A computational study employed molecular docking techniques to predict the binding affinity of this compound against various biological targets. The results indicated:

  • High binding affinities (docking scores around -9.0 kcal/mol) with key enzymes involved in inflammatory pathways.

Summary of Biological Activities

Activity TypeObserved EffectsReference Studies
AntioxidantSignificant free radical scavengingRelated pyrazolo derivatives
AntibacterialMIC values as low as 0.25 μg/mLVarious studies on pyrazolo derivatives
Anti-inflammatoryIC50 values ranging from 20–30 μMStudies on COX inhibition

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazolo[1,5-d][1,2,4]triazin moiety is known for its ability to interact with various biological targets, which can lead to significant anticancer activity.

Anticancer Potential

  • Mechanism of Action : The compound may exert its effects by inhibiting specific enzymes involved in cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to target thymidylate synthase (TS), a critical enzyme for DNA synthesis in cancer cells .
  • In Vitro Studies : In laboratory settings, compounds related to N-(3,5-dimethoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide have demonstrated significant growth inhibition against various cancer cell lines. For example:
    • Percent growth inhibition against certain cell lines ranged from 51% to 86% in studies involving similar pyrazole derivatives .

Applications in Medicinal Chemistry

The structural characteristics of this compound make it a valuable candidate in medicinal chemistry for developing new drugs targeting cancer and other diseases. The presence of methoxy groups enhances lipophilicity and bioavailability, improving the compound's ability to penetrate cellular membranes and reach target sites effectively.

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions. Research has shown that derivatives of this compound can be synthesized with variations in substituents to optimize biological activity and selectivity against cancer cells .

Compound Biological Activity IC50 Values (µM)
N-(3,5-Dimethoxyphenyl)-2-...Anticancer0.47–1.4
Related Pyrazole DerivativesAnticancerVarious

Study 1: Anticancer Activity Assessment

A comprehensive study evaluated the anticancer properties of several pyrazole derivatives similar to N-(3,5-dimethoxyphenyl)-2-.... These compounds were tested against a panel of cancer cell lines including SNB-19 and OVCAR-8. The results indicated that modifications in the structure could lead to enhanced anticancer activity.

Study 2: Enzyme Inhibition Studies

Research focused on the inhibition of thymidylate synthase by compounds containing the pyrazolo[1,5-d][1,2,4]triazin structure showed promising results. The study highlighted that specific substitutions could significantly increase the inhibitory potency against TS enzymes .

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name / Source Core Structure Key Substituents Bioactivity/Use Physicochemical Properties
Target Compound Pyrazolo[1,5-d][1,2,4]triazin 3,5-Dimethoxyphenyl, 4-ethylphenyl Inferred kinase/antimicrobial Likely moderate MP, lipophilic
Triazole Sulfanyl 1,2,4-Triazole 4-Methylphenyl, 4-pyridinyl Not specified Sulfanyl group may enhance reactivity
Pyrazolo-pyrimidin Pyrazolo[3,4-d]pyrimidin Fluorophenyl, chromen-4-one Kinase inhibition (inferred) MP 302–304°C, high stability
Flumetsulam Triazolo-pyrimidine Sulfonamide Herbicide High solubility in aqueous media

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,5-dimethoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide?

  • Methodological Answer : The compound is synthesized via multi-step heterocyclic reactions. A common approach involves:

  • Step 1 : Formation of the pyrazolo[1,5-d][1,2,4]triazin-4-one core through cyclocondensation of substituted hydrazines with α,β-unsaturated carbonyl intermediates .
  • Step 2 : Introduction of the 4-ethylphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
  • Step 3 : Acetamide functionalization using carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the triazine intermediate and 3,5-dimethoxyphenylacetic acid derivatives .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF/THF) for solubility .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and regiochemistry (e.g., distinguishing pyrazolo-triazinone ring protons at δ 6.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns to confirm molecular formula .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., tautomeric forms of the pyrazolo-triazinone core) .
  • Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C, H, N percentages .

Q. What preliminary biological screening methods are recommended for assessing activity?

  • Methodological Answer :

  • In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50_{50} determination via fluorometric or colorimetric readouts .
  • Cytotoxicity Screening : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .
  • ADME Prediction : Calculate logP (e.g., using ChemDraw) and assess metabolic stability via liver microsome assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to evaluate temperature, catalyst loading, and solvent polarity effects. For example, optimize Suzuki-Miyaura coupling using Pd(OAc)2_2/SPhos in toluene/water at 80°C .
  • Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce side reactions (e.g., via precise control of residence time and mixing) .
  • Purification Strategies : Use preparative HPLC with C18 columns and gradient elution (ACN/H2_2O + 0.1% TFA) to isolate polar byproducts .

Q. How can contradictory data in structural elucidation (e.g., tautomerism) be resolved?

  • Methodological Answer :

  • Variable-Temperature NMR : Probe tautomeric equilibria by analyzing chemical shift changes at 25°C vs. −40°C .
  • Density Functional Theory (DFT) : Compare calculated 13^{13}C NMR chemical shifts (e.g., using Gaussian 16) with experimental data to identify dominant tautomers .
  • Cross-Validation : Combine X-ray crystallography (for solid-state structure) with solution-phase IR spectroscopy to detect carbonyl stretching vibrations (~1680 cm1^{-1}) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Analog Library Design : Synthesize derivatives with variations in the 3,5-dimethoxyphenyl and 4-ethylphenyl groups. For example, replace methoxy with ethoxy or halogens to assess electronic effects .
  • Molecular Docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., kinases). Focus on hydrogen bonding with the triazinone carbonyl and hydrophobic interactions with the ethylphenyl group .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .

Q. How can computational methods predict metabolic stability and toxicity?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME to predict CYP450 metabolism hotspots (e.g., demethylation of methoxy groups) .
  • ProTox-II : Simulate toxicity endpoints (e.g., hepatotoxicity) based on structural alerts (e.g., acetamide moiety) .
  • MD Simulations : Assess binding stability in target vs. off-target proteins (e.g., 100 ns simulations in GROMACS) to prioritize analogs with reduced toxicity .

Cross-Disciplinary Applications

Q. How can this compound be integrated into materials science research?

  • Methodological Answer :

  • Coordination Chemistry : Explore metal complexes (e.g., with Cu2+^{2+} or Zn2+^{2+}) for catalytic applications. Characterize using UV-Vis (d-d transitions) and EPR spectroscopy .
  • Polymer Functionalization : Graft onto polylactic acid (PLA) via esterification to create bioactive coatings. Monitor degradation via GPC and DSC .

Q. What advanced statistical models are suitable for analyzing dose-response data?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) using GraphPad Prism to calculate EC50_{50} and Hill coefficients .
  • Machine Learning : Train random forest models on bioactivity datasets to identify critical descriptors (e.g., topological polar surface area) .

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